

starting materials for N-(5-bromopyridin-2-yl)methanesulfonamide synthesis

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Compound of Interest

Compound Name: *N*-(5-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B183437

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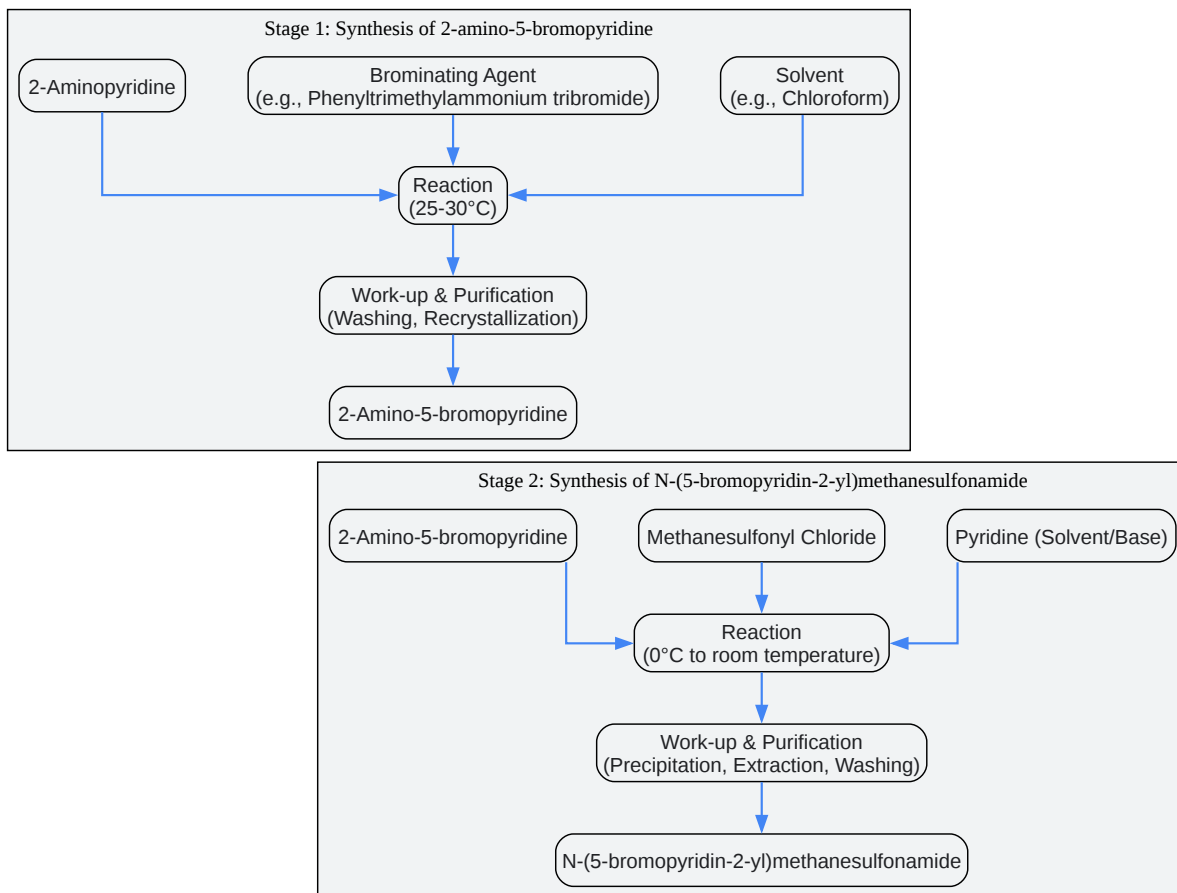
Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways and experimental protocols for the preparation of **N-(5-bromopyridin-2-yl)methanesulfonamide**, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the starting materials, reaction conditions, and purification methods, supported by quantitative data and workflow visualizations to aid in laboratory synthesis.

Overview of Synthetic Strategy

The primary and most direct route for the synthesis of **N-(5-bromopyridin-2-yl)methanesulfonamide** involves a two-stage process. The first stage is the synthesis of the key precursor, 2-amino-5-bromopyridine, from 2-aminopyridine. The second stage is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to yield the final product.



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Caption: Overall synthetic workflow for **N-(5-bromopyridin-2-yl)methanesulfonamide**.

Starting Materials and Reagents

The successful synthesis of **N-(5-bromopyridin-2-yl)methanesulfonamide** relies on the quality of the following starting materials and reagents:

Stage	Material/Reagent	Role	Supplier/Grade
1	2-Aminopyridine	Starting Material	High Purity/Reagent Grade
1	Phenyltrimethylammonium tribromide	Brominating Agent	High Purity/Reagent Grade
1	Chloroform	Solvent	Anhydrous/Reagent Grade
1	Saturated Sodium Chloride Solution	Washing Agent	Laboratory Prepared
1	Anhydrous Sodium Sulfate	Drying Agent	Reagent Grade
1	Benzene	Recrystallization Solvent	Reagent Grade
2	2-Amino-5-bromopyridine	Starting Material	Synthesized in Stage 1 or Commercial
2	Methanesulfonyl Chloride	Reagent	High Purity/Reagent Grade
2	Pyridine	Solvent and Base	Anhydrous/Reagent Grade
2	Ice-water	Quenching/Precipitation	Laboratory Prepared
2	Diethyl Ether	Extraction Solvent	Reagent Grade
2	1N Hydrochloric Acid	Washing Agent	Laboratory Prepared
2	1N Sodium Hydroxide	Extraction Agent	Laboratory Prepared

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide for the bromination of 2-aminopyridine, which offers mild reaction conditions and good yields.^{[1][2]}

Procedure:

- To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
- Stir the mixture to dissolve the 2-aminopyridine.
- Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the solution.
- Stir the reaction mixture at 25-30°C for 2 hours.
- After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.
- Separate the organic layer and wash it 2-3 times with 20 ml of water.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the chloroform by rotary evaporation to obtain an oily residue.
- Cool the residue in an ice-water bath and add water to precipitate the crude product.
- Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.

Quantitative Data for Stage 1:

Parameter	Value	Reference
Molar Ratio (2-aminopyridine:brominating agent)	1:1	[1] [2]
Reaction Temperature	25-30°C	[1] [2]
Reaction Time	2 hours	[1] [2]
Yield	75-81%	[2]

Stage 2: Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

This protocol is based on an analogous procedure for the sulfonylation of an aromatic amine using methanesulfonyl chloride in pyridine.

Procedure:

- In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).
- Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly into ice-water to precipitate the crude product.
- Extract the aqueous mixture with diethyl ether.
- Wash the organic phase with cold 1N HCl.
- Extract the organic phase with a 1N NaOH solution.

- Acidify the aqueous phase to precipitate the final product.
- Filter the solid, wash with water, and dry under vacuum.

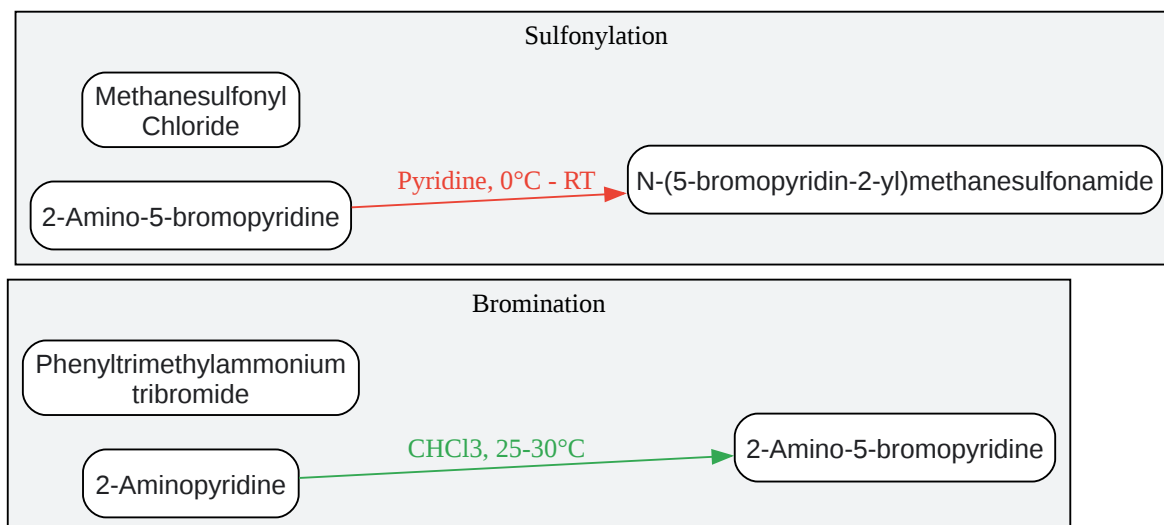
Anticipated Quantitative Data for Stage 2:

While a specific yield for this exact reaction is not detailed in the provided search results, analogous reactions suggest a yield in the range of 70-80% can be expected.

Parameter	Anticipated Value
Molar Ratio (Amine:Sulfonyl Chloride)	1:1.1-1.2
Reaction Temperature	0°C to Room Temperature
Reaction Time	72 hours
Anticipated Yield	~70-80%

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logical flow of the synthetic process.



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Caption: Key reaction steps in the synthesis.

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References

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